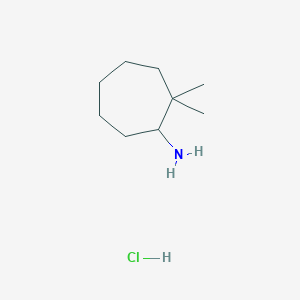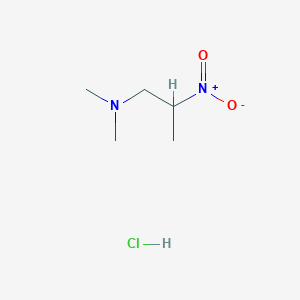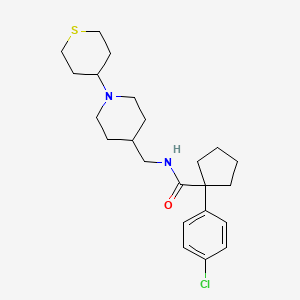
2,2-Dimethylcycloheptan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylcycloheptan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H19N.ClH/c1-9(2)7-5-3-4-6-8(9)10;/h8H,3-7,10H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Bioconjugation and Amide Formation
Research by Nakajima and Ikada (1995) explores the mechanism of amide formation between carboxylic acid and amine in aqueous media, employing carbodiimide hydrochloride. This study provides insights into the reactivity and stability of carbodiimide, which could be relevant for understanding reactions involving similar amines in bioconjugation applications (Nakajima & Ikada, 1995).
Hydrogen Bonding in Molecular Recognition
Wash et al. (1997) investigated the intermolecular hydrogen bonding capabilities of a 2,2-dimethylbutynoic acid derivative. The study highlighted the compound's ability to form hydrogen-bonded dimers, which are crucial in the field of molecular recognition and crystal engineering (Wash, Maverick, Chiefari, & Lightner, 1997).
Organic Synthesis and Catalysis
A study by Wipf, Kendall, and Stephenson (2003) introduced methodologies for allylic amine and C-cyclopropylalkylamine syntheses via dimethylzinc-mediated additions of alkenylzirconocenes to aldimines. This research contributes to the development of new synthetic routes in organic chemistry, potentially applicable to the synthesis of 2,2-Dimethylcycloheptan-1-amine hydrochloride derivatives (Wipf, Kendall, & Stephenson, 2003).
Polyelectrolyte and Polymer Science
Bütün, Armes, and Billingham (2001) synthesized and analyzed the aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers. This research is pertinent to the study of polymers derived from tertiary amines, offering insights into their solubility, behavior in various pH conditions, and potential applications in materials science (Bütün, Armes, & Billingham, 2001).
Novel Chiral Catalysts
Yap et al. (2014) described the development of a novel chiral palladacycle, utilizing an amine ligand for asymmetric hydrophosphination reactions. This work underscores the role of novel amine derivatives in catalysis and asymmetric synthesis, potentially guiding future research in enantioselective processes (Yap et al., 2014).
Propiedades
IUPAC Name |
2,2-dimethylcycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)7-5-3-4-6-8(9)10;/h8H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCGGEJAAAVEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)


![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)
![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574879.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)

![(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2574885.png)


![N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2574888.png)